molecular formula C15H15NO B11964774 (1Z)-1,2-diphenyl-1-propanone oxime CAS No. 6941-83-9

(1Z)-1,2-diphenyl-1-propanone oxime

Cat. No.: B11964774
CAS No.: 6941-83-9
M. Wt: 225.28 g/mol
InChI Key: YTKPYWFDRHHTTK-NXVVXOECSA-N
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Description

(1Z)-1,2-diphenyl-1-propanone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic side-chains. This particular compound is a ketoxime, derived from a ketone and hydroxylamine. Oximes are known for their stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1Z)-1,2-diphenyl-1-propanone oxime typically involves the condensation of 1,2-diphenyl-1-propanone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, making it a convenient method for synthesizing oximes.

Industrial Production Methods

Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1Z)-1,2-diphenyl-1-propanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1Z)-1,2-diphenyl-1-propanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions and participate in redox reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, such as hydrolysis and reduction, which can influence its biological activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-1,2-diphenyl-1-propanone oxime is unique due to its specific structure, which includes two phenyl groups attached to the central carbon. This structure imparts distinct chemical properties and reactivity compared to other oximes. Its stability and versatility make it a valuable compound in various chemical and biological applications .

Properties

CAS No.

6941-83-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(NZ)-N-(1,2-diphenylpropylidene)hydroxylamine

InChI

InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)15(16-17)14-10-6-3-7-11-14/h2-12,17H,1H3/b16-15-

InChI Key

YTKPYWFDRHHTTK-NXVVXOECSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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